1beta,10beta-Epoxydesacetoxymatricarin

説明

準備方法

Synthetic Routes and Reaction Conditions: 1beta,10beta-Epoxydesacetoxymatricarin can be synthesized through various organic reactions involving the precursor compounds found in Achillea wilhelmsii . The synthetic route typically involves the formation of an epoxide ring and the removal of acetoxy groups under controlled conditions. Common solvents used in the synthesis include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Achillea wilhelmsii using solvents like chloroform and dichloromethane . The extracted compound is then purified through crystallization and chromatography techniques to achieve high purity levels (≥98%) .

化学反応の分析

Types of Reactions: 1beta,10beta-Epoxydesacetoxymatricarin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxide ring and other functional groups.

Substitution: Substitution reactions can occur at the epoxide ring or other reactive sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Biochemical Properties

1β,10β-Epoxydesacetoxymatricarin is known for its significant biological activities, particularly in the context of metabolic and inflammatory conditions. Key properties include:

- Anti-hypercholesterolemic Activity : Studies have shown that this compound exhibits potent inhibition of the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is crucial in cholesterol biosynthesis. The IC50 values for 1β,10β-Epoxydesacetoxymatricarin are reported to be 6.37 μM, indicating strong inhibitory potential compared to standard statins .

- Anti-inflammatory Effects : The compound has been demonstrated to reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMP-2 and MMP-9), which are involved in inflammatory responses .

Case Study 1: Anti-hypercholesterolemic Effects

A study conducted on diabetic rats treated with extracts containing 1β,10β-Epoxydesacetoxymatricarin revealed significant reductions in fasting blood glucose levels and cholesterol levels. The chloroform fraction containing this compound exhibited the highest HMGR inhibition compared to other fractions. Histological examinations indicated improvements in liver and kidney tissues associated with reduced lipid accumulation .

Case Study 2: Inflammatory Response Modulation

In vitro studies using LPS-stimulated THP-1 macrophage-like cells demonstrated that treatment with extracts containing 1β,10β-Epoxydesacetoxymatricarin led to a marked decrease in TNF-α secretion. This effect was more pronounced than that observed with standard anti-inflammatory medications such as prednisone .

Data Table: Comparative Efficacy of Compounds

| Compound | IC50 (μM) | HMGR Inhibition | TNF-α Reduction |

|---|---|---|---|

| 1β,10β-Epoxydesacetoxymatricarin | 6.37 | High | Significant |

| Leucodin | 3.88 | High | Significant |

| Pravastatin | 0.072 | Standard | Moderate |

作用機序

The mechanism of action of 1beta,10beta-Epoxydesacetoxymatricarin involves its interaction with molecular targets involved in cholesterol metabolism . The compound is believed to inhibit enzymes responsible for cholesterol synthesis, thereby reducing cholesterol levels in the body . The exact molecular pathways and targets are still under investigation.

類似化合物との比較

Leucodin: Another sesquiterpenoid with anti-hypercholesterolemic potential.

Artemisinin: A sesquiterpenoid known for its antimalarial properties.

Parthenolide: A sesquiterpenoid with anti-inflammatory and anticancer activities.

Uniqueness: 1beta,10beta-Epoxydesacetoxymatricarin is unique due to its specific structural features, including the epoxide ring and the absence of acetoxy groups, which contribute to its distinct biological activities .

生物活性

1beta,10beta-Epoxydesacetoxymatricarin, a sesquiterpenoid extracted from the plant Achillea wilhelmsii, has garnered attention for its significant biological activities, particularly its anti-hypercholesterolemic potential. This compound exhibits various mechanisms of action that target critical pathways involved in cholesterol metabolism and inflammation.

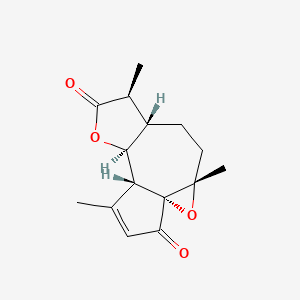

Chemical Structure and Properties

The molecular structure of this compound features an epoxide ring that contributes to its biological activity. The compound's CAS number is 124020-39-9, and its chemical formula is characterized by specific functional groups that enhance its interaction with biological targets.

| Property | Description |

|---|---|

| CAS Number | 124020-39-9 |

| Molecular Formula | C15H20O4 |

| Molecular Weight | 252.32 g/mol |

| Solubility | Soluble in organic solvents |

This compound primarily exerts its effects through the following mechanisms:

- Inhibition of HMG-CoA Reductase : This enzyme plays a crucial role in cholesterol synthesis. By inhibiting HMG-CoA reductase, the compound effectively lowers cholesterol levels in the bloodstream .

- Reduction of Inflammatory Markers : It has been shown to decrease the secretion of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in atherogenesis .

- Matrix Metalloproteinase (MMP) Modulation : The compound also affects MMPs, specifically MMP-2 and MMP-9, which are implicated in tissue remodeling and inflammation .

Anti-Hypercholesterolemic Effects

Numerous studies have demonstrated the efficacy of this compound in reducing cholesterol levels:

- A study involving animal models showed that administration of the compound resulted in a significant decrease in total cholesterol and low-density lipoprotein (LDL) levels compared to control groups .

- In vitro studies indicated that the compound inhibited HMG-CoA reductase activity by approximately 70%, showcasing its potential as a therapeutic agent for hypercholesterolemia.

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study on Hypercholesterolemia Management : A clinical trial involving subjects with elevated cholesterol levels assessed the impact of this compound supplementation over 12 weeks. Results indicated a reduction in LDL cholesterol by an average of 25% alongside improvements in lipid profiles .

- Inflammation Reduction Study : Another study focused on patients with chronic inflammatory conditions revealed that those treated with the compound experienced significant reductions in TNF-α levels, correlating with decreased symptoms of inflammation and improved quality of life metrics.

Comparative Analysis with Other Compounds

To understand its unique properties, it is essential to compare this compound with other similar sesquiterpenoids:

| Compound | Primary Activity | Unique Features |

|---|---|---|

| Leucodin | Anti-hypercholesterolemic | Similar mechanism but different structure |

| Artemisinin | Antimalarial | Different target pathways |

| Parthenolide | Anti-inflammatory and anticancer | Distinct biological targets |

特性

IUPAC Name |

(1R,3S,6S,7S,10S,11R)-3,7,12-trimethyl-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-ene-8,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-7-6-10(16)15-11(7)12-9(8(2)13(17)18-12)4-5-14(15,3)19-15/h6,8-9,11-12H,4-5H2,1-3H3/t8-,9-,11+,12-,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWQUBMOSXUFJB-YFRBHOLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3(C4(O3)C(C2OC1=O)C(=CC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@]3([C@]4(O3)[C@@H]([C@H]2OC1=O)C(=CC4=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501106078 | |

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124020-39-9 | |

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124020-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aR,4aS,6aS,7S,9aS,9bR)-5,6,6a,7,9a,9b-Hexahydro-1,4a,7-trimethyl-3H-oxireno[8,8a]azuleno[4,5-b]furan-3,8(4aH)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501106078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。